Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)-

Description

Chemical Nomenclature and Structural Classification

Systematic IUPAC Nomenclature

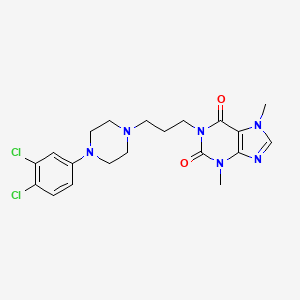

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-3,7-dimethylpurine-2,6-dione . This name reflects its hybrid structure:

- Purine-2,6-dione backbone : Derived from theobromine (3,7-dimethylxanthine), a naturally occurring xanthine alkaloid.

- 3,7-dimethyl substituents : Characteristic of theobromine’s methyl groups at positions 3 and 7 of the purine ring.

- 1-[3-(4-(3,4-dichlorophenyl)piperazin-1-yl)propyl] side chain : A three-carbon propyl linker connecting the purine core to a piperazine ring substituted with 3,4-dichlorophenyl at the 4-position.

The numbering of the purine system follows IUPAC guidelines, with positions 1–9 assigned clockwise, ensuring unambiguous identification of substituents.

Common Synonyms and CAS Registry Numbers

This compound is documented under multiple synonyms and identifiers across chemical databases:

The consistency in CAS registry numbers (81995-79-1) across sources confirms its unique chemical identity.

Structural Relationship to Theobromine and Piperazine Derivatives

The compound is a theobromine-piperazine hybrid , synthesized by strategic modification of two parent pharmacophores:

Theobromine Core

- Base structure : Theobromine (3,7-dimethylxanthine) consists of a xanthine backbone (purine-2,6-dione) with methyl groups at positions 3 and 7.

- Modification : Substitution at position 1 of the purine ring with the 3-(4-(3,4-dichlorophenyl)piperazin-1-yl)propyl chain differentiates it from natural theobromine.

Piperazine Derivative

- Piperazine ring : A six-membered diamine ring, commonly used in medicinal chemistry to enhance bioavailability and receptor binding.

- Substituents :

- 3,4-Dichlorophenyl group : Attached to the piperazine’s 4-position, introducing steric bulk and electron-withdrawing chlorine atoms that influence electronic distribution.

- Propyl linker : A three-carbon chain bridges the piperazine and theobromine, optimizing spatial orientation for potential target engagement.

Structural Comparison to Related Compounds

- Vs. simple theobromine : The addition of the piperazine-propyl side chain transforms the molecule from a methylxanthine into a dual-targeting agent with potential adenosine receptor and monoamine receptor affinities.

- Vs. arylpiperazine drugs : Unlike benzylpiperazine derivatives, the 3,4-dichlorophenyl substitution may confer selectivity for serotonin or dopamine receptor subtypes, as seen in structurally analogous compounds.

Key Structural Features

Properties

CAS No. |

81995-79-1 |

|---|---|

Molecular Formula |

C20H24Cl2N6O2 |

Molecular Weight |

451.3 g/mol |

IUPAC Name |

1-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C20H24Cl2N6O2/c1-24-13-23-18-17(24)19(29)28(20(30)25(18)2)7-3-6-26-8-10-27(11-9-26)14-4-5-15(21)16(22)12-14/h4-5,12-13H,3,6-11H2,1-2H3 |

InChI Key |

LFNYICHEDVBALH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dichlorophenylpiperazine Intermediate

- The initial step typically involves the preparation of 3,4-dichlorophenylpiperazine , a crucial intermediate. This is commonly achieved by reacting 3,4-dichloroaniline with piperazine under controlled conditions.

- The reaction is conducted in an appropriate solvent system, often involving polar aprotic solvents, and may require a catalyst or base to facilitate nucleophilic substitution on the aniline derivative.

- The process yields the 3,4-dichlorophenylpiperazine intermediate, which is then purified for subsequent coupling steps.

Coupling with Theobromine Derivative

- The next step involves the reaction of the prepared 3,4-dichlorophenylpiperazine with a theobromine derivative that contains a reactive alkyl chain, typically a propyl or epoxypropyl group.

- A common synthetic approach uses 1-(2,3-epoxypropyl)theobromine or similar epoxide-functionalized theobromine derivatives, which react with the piperazine nitrogen to form the propyl linkage.

- This reaction is often carried out in anhydrous alcohol solvents (e.g., absolute ethanol) with the presence of a base such as sodium or sodium hydroxide to open the epoxide ring and facilitate nucleophilic substitution.

- Reaction conditions typically involve heating under reflux for extended periods (e.g., 10-12 hours) to ensure complete conversion.

Final Product Formation and Purification

- After coupling, the crude product undergoes purification steps such as crystallization or chromatographic separation to isolate Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- in high purity.

- Industrial scale synthesis optimizes parameters like temperature, pressure, and reaction time to maximize yield and purity.

- Advanced purification techniques, including preparative chromatography and recrystallization, are employed to remove impurities and by-products.

Industrial Scale Considerations

- Industrial synthesis mirrors laboratory methods but emphasizes process optimization for scalability.

- Parameters such as solvent choice, reaction temperature (often maintained between 60-100°C), and reaction time are finely tuned.

- Purification at scale may involve continuous chromatography or crystallization under controlled cooling rates to obtain consistent product quality.

Summary of Preparation Methodology

| Preparation Stage | Description |

|---|---|

| Intermediate synthesis | Formation of 3,4-dichlorophenylpiperazine via reaction of 3,4-dichloroaniline with piperazine |

| Coupling reaction | Nucleophilic attack of piperazine nitrogen on theobromine epoxide derivative under basic reflux conditions |

| Purification | Isolation of final product by crystallization and chromatographic techniques |

| Optimization | Adjustment of reaction parameters for yield, purity, and scalability |

Research Findings and Notes

- The use of epoxypropyl derivatives of theobromine is a key innovation in the preparation, enabling efficient linkage to the piperazine ring.

- Reaction times of approximately 11-12 hours under reflux in absolute ethanol with sodium base have been reported to yield high purity products melting at 250-255°C, indicating successful synthesis.

- The compound’s unique structure, combining theobromine and 3,4-dichlorophenylpiperazine, requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.

- Patents and literature emphasize the importance of controlling stoichiometry and reaction environment to maximize selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

Applications in Scientific Research

Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- has several notable applications across various scientific fields:

Medicinal Chemistry

- Potential Therapeutic Uses : The compound is being investigated for its potential roles as a central nervous system stimulant and its efficacy in treating neurological disorders.

- Biological Activity : Studies have shown that it may possess antimicrobial, antifungal, and anticancer properties. For instance, its interaction with various receptors in the central nervous system suggests it could modulate neurotransmitter release and neuronal excitability.

Pharmaceutical Development

- Drug Design : Theobromine derivatives are explored for their ability to serve as scaffolds for new drug candidates. Their unique structural features can lead to the development of compounds with enhanced biological activity.

Chemical Reactions

- Reagent in Organic Synthesis : The compound can act as a reagent in various organic reactions, including oxidation and reduction processes. It can undergo nucleophilic substitution reactions at the piperazine ring.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperazine derivatives, including Theobromine derivatives. Results indicated that these compounds exhibited significant activity against several bacterial strains, suggesting their potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of Theobromine derivatives found that they could inhibit cell proliferation in estrogen receptor-positive breast cancer cells (MCF7). This study utilized assays such as Sulforhodamine B to quantify cell viability post-treatment.

Mechanism of Action

The mechanism of action of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including adenosine receptors, which play a role in regulating neurotransmitter release and neuronal excitability. Additionally, the compound may inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP and enhanced cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- 1-Substituted Theobromine Derivatives : Early studies on 1-alkyl/aryl theobromine derivatives (e.g., propyl, allyl, ethyl) revealed substituent-dependent effects on toxicity, diuresis, and respiratory stimulation. For instance, propyl theobromine exhibited 6-fold greater respiratory stimulation in dogs compared to caffeine, while allyl derivatives showed higher toxicity in mice .

- Piperazine-Containing Compounds : Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) share the piperazine-propyl linkage, though their xanthine core differs. These analogues highlight the role of piperazine in modulating receptor selectivity .

- Methylxanthines: Theobromine, caffeine, and theophylline differ by methylation patterns, influencing enzyme inhibition and physiological effects. For example, theobromine’s lower methylation at N-7 correlates with weaker adenosine receptor antagonism but stronger PrAO inhibition compared to caffeine .

Pharmacological Effects

Enzyme Inhibition

- Primary Amine Oxidase (PrAO) : Theobromine inhibits human PrAO by 54% at 2.5 mM, surpassing caffeine (30%) and theophylline (minimal). The dichlorophenyl-piperazine group in the target compound may enhance binding affinity .

- Monoamine Oxidase (MAO): Methylxanthines weakly inhibit MAO at millimolar doses. Structural modifications in the target compound could potentiate this effect, though data is lacking .

Toxicity and Side Effects

- Acute Toxicity: In mice, allyl theobromine (LD₅₀ = 65 mg/kg) was more toxic than propyl (LD₅₀ = 110 mg/kg) or caffeine (LD₅₀ = 150 mg/kg) .

- Human Side Effects : Propyl and allyl theobromines caused significant untoward effects (e.g., nausea, agitation) at 200 mg doses, suggesting the target compound’s piperazine moiety may exacerbate side effects .

Structural-Activity Relationships (SAR)

- Substituent Length/Bulk : Longer alkyl chains (e.g., propyl) enhance respiratory stimulation but reduce solubility. The dichlorophenyl-piperazine group may balance lipophilicity and target engagement .

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl moiety could enhance π-π stacking with aromatic residues in enzyme active sites, improving inhibition .

Biological Activity

Theobromine, a methylxanthine compound, is structurally related to caffeine and theophylline. This article focuses on the biological activity of the compound known as Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- (CAS Number: 87798-91-2), detailing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- is represented as follows:

- Molecular Formula : C20H24Cl2N6O2

- Molecular Weight : 424.35 g/mol

- CAS Registry Number : 87798-91-2

This compound features a piperazine moiety attached to a propyl chain and a dichlorophenyl group, which may influence its biological activity.

Central Nervous System (CNS) Activity

Theobromine exhibits significantly lower CNS activity compared to caffeine. It has been shown to have a weak stimulatory effect on the CNS, primarily due to its lower affinity for adenosine receptors (A1 and A2A) compared to caffeine . Studies indicate that while caffeine can enhance alertness and reduce fatigue, theobromine's effects are milder and less pronounced .

Cardiovascular Effects

Theobromine acts as a vasodilator , which can lead to reduced blood pressure. It promotes relaxation of smooth muscles and has diuretic properties, making it beneficial for cardiovascular health . Research suggests that theobromine can improve blood circulation without the stimulating effects associated with caffeine.

Toxicity and Safety Profile

Acute toxicity studies indicate that the oral LD50 for rodents is approximately 400 mg/kg . While the compound is generally considered safe at moderate doses, excessive intake may lead to adverse effects such as nausea or increased heart rate.

Metabolism and Pharmacokinetics

The pharmacokinetics of theobromine reveal that it is absorbed well in the gastrointestinal tract with an estimated half-life ranging from 7 to 12 hours. Unlike caffeine, which peaks in plasma within 30-40 minutes post-ingestion, theobromine reaches peak concentrations after approximately 2-3 hours .

Table: Pharmacokinetic Parameters of Theobromine

| Parameter | Value |

|---|---|

| Peak Plasma Time | 2-3 hours |

| Half-Life | 7-12 hours |

| Bioavailability | ~100% |

| Absorption Rate | Delayed at high doses |

Case Studies and Research Findings

Several studies have explored the biological effects of theobromine:

- Cancer Studies : A study involving mice demonstrated that post-treatment with theobromine significantly reduced lung tumor incidence after exposure to carcinogens . This suggests potential protective effects against certain types of cancer.

- Cognitive Effects : In healthy volunteers, controlled trials showed that while low doses of theobromine might enhance mood or cognitive performance slightly, higher doses could lead to negative side effects such as anxiety or jitteriness .

- Comparative Studies : Research comparing theobromine with caffeine indicates that while both compounds share some pharmacological properties, their effects on human physiology differ markedly due to their distinct metabolic pathways and receptor affinities .

Q & A

Q. What are the optimal synthetic routes for preparing Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)-, and how is purity ensured?

Methodological Answer: The synthesis typically involves coupling theobromine with a piperazine derivative via a propyl linker. A common approach is to use nucleophilic substitution or amide bond formation under anhydrous conditions. For example, similar piperazine-containing compounds are synthesized by reacting chloro- or bromoalkyl intermediates with piperazine derivatives in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) . Purity is validated using reverse-phase HPLC (≥95% purity) and LC-MS for molecular weight confirmation. Structural characterization employs ¹H/¹³C NMR and FT-IR to verify the propyl linker and piperazine-dichlorophenyl substituents .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is widely used due to the aromatic dichlorophenyl group. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred, leveraging the compound’s tertiary amine and piperazine moieties . Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 cartridges. Calibration curves are validated in plasma/serum with a linear range of 10–1000 ng/mL and R² > 0.99 .

Q. How does the piperazine-dichlorophenyl substituent influence solubility and bioavailability?

Methodological Answer: The 3,4-dichlorophenyl group enhances lipophilicity (logP ≈ 3.5), reducing aqueous solubility but improving membrane permeability. Piperazine’s basicity (pKa ~8.5) allows for salt formation (e.g., hydrochloride) to improve solubility in acidic buffers. Bioavailability predictions using the Biopharmaceutics Classification System (BCS) suggest Class II (low solubility, high permeability), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s interaction with neurotransmitter systems?

Methodological Answer: In vitro assays include:

- Radioligand binding studies on dopamine D3 and serotonin 5-HT1A receptors (common targets for piperazine derivatives) using [³H]spiperone or [³H]WAY-100635 .

- Calcium flux assays in HEK293 cells expressing GPCRs to assess functional activity.

In vivo, microdialysis in rodent brains (e.g., prefrontal cortex) can measure extracellular dopamine/serotonin levels post-administration. Dose-response studies (1–30 mg/kg, i.p.) with negative controls (e.g., selective receptor antagonists) are critical .

Q. How can conflicting data on dose-dependent effects (e.g., U-shaped curves) be reconciled in preclinical studies?

Methodological Answer: Nonlinear dose responses, as seen in theobromine’s hepatic steatosis studies , require:

- Subgroup analysis by demographic variables (e.g., age, sex, genetic background).

- Mechanistic follow-up (e.g., RNA-seq to identify biphasic gene expression patterns).

- Pharmacokinetic modeling to assess saturation of metabolic pathways (e.g., CYP3A4-mediated clearance).

Statistical tools like restricted cubic spline regression or segmented linear models are recommended .

Q. What strategies address low in vivo efficacy despite high in vitro receptor affinity?

Methodological Answer:

- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify rapid clearance. If CYP450 metabolism is implicated, introduce deuterium or fluorine atoms to block metabolic hotspots .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions. High PPB (>95%) may necessitate structural modifications (e.g., reducing aromaticity) .

- Blood-brain barrier (BBB) penetration : Employ PAMPA-BBB assays; logBB < -1 suggests poor penetration, requiring prodrug strategies (e.g., esterification of the piperazine nitrogen) .

Key Research Gaps

- Toxicology : Limited data on chronic exposure; 28-day repeat-dose studies in rodents are needed.

- Target selectivity : Off-target effects on adrenergic receptors remain uncharacterized.

- Formulation : No published work on sustained-release delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.